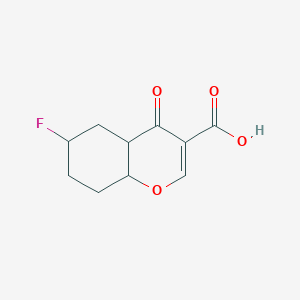
1-(2-methoxyphenyl)piperazine, HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16N2O · HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-(2-methoxyphenyl)piperazine hydrochloride often involves large-scale synthesis using optimized reaction conditions. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 under reflux conditions in acetonitrile has been reported. The intermediate product is then purified and further processed to obtain the final compound .
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(2-methoxyphenyl)piperazine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter receptors and their functions.
作用机制
The mechanism of action of 1-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, in the case of urapidil, the compound acts as an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
相似化合物的比较
1-(2-Methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: The base form without the hydrochloride salt.
1-(2-Methoxyphenyl)piperazine N-oxide: An oxidized derivative.
1-(2-Methoxyphenyl)piperazine derivatives: Various substituted derivatives with different functional groups
These compounds share similar structural features but differ in their chemical properties and applications. The presence of the methoxy group in 1-(2-methoxyphenyl)piperazine hydrochloride imparts unique reactivity and biological activity, making it a valuable compound in research and industry.
属性
分子式 |
C11H16ClN2O |
|---|---|
分子量 |
227.71 g/mol |
InChI |
InChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3; |
InChI 键 |
HOVMRUUGNVCBPH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCNCC2.[Cl] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)







![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)



![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)

